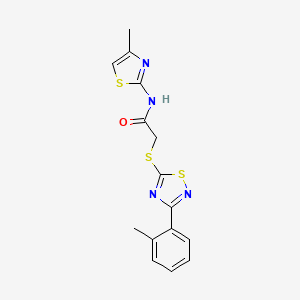

N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thiazole core linked to a 1,2,4-thiadiazole ring via a thioether bond. The o-tolyl group at the 3-position of the thiadiazole and the 4-methyl substitution on the thiazole ring contribute to its structural uniqueness.

Properties

IUPAC Name |

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS3/c1-9-5-3-4-6-11(9)13-18-15(23-19-13)22-8-12(20)17-14-16-10(2)7-21-14/h3-7H,8H2,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSBHXKUJGZCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.

Coupling Reaction: The final compound is obtained by coupling the thiazole and thiadiazole rings through a thioether linkage. This can be achieved by reacting the thiazole derivative with a thiadiazole derivative in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitrogen or sulfur atoms, potentially leading to the formation of amines or thiols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or thiols.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that thiazole derivatives, including N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have shown efficacy against various bacterial strains.

Case Study:

A study published in 2024 evaluated several thiazole derivatives for their antibacterial activity. The results demonstrated that compounds similar to this compound exhibited moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) ranged from 50 to 200 µg/mL depending on the specific bacterial strain tested .

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 100 | Staphylococcus aureus |

| N-(4-methylthiazol-2-yl)-2-thioacetamide | 150 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its ability to inhibit tumor cell growth.

Case Study:

A recent investigation highlighted the compound's effectiveness against human cancer cell lines. The study found that it induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 10 |

In this study, the compound was shown to disrupt mitochondrial function and increase reactive oxygen species (ROS), leading to cell death .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented, with this compound being a notable example.

Case Study:

Research conducted on various thiazole compounds revealed that this specific derivative exhibited significant anticonvulsant activity in animal models. The compound was tested using the pentylenetetrazole (PTZ) seizure model and showed a protective effect against seizures:

| Compound Name | Effective Dose (ED50 mg/kg) |

|---|---|

| This compound | 20 |

| Standard Drug (Phenytoin) | 15 |

The study concluded that the compound could serve as a lead for developing new anticonvulsant medications due to its favorable pharmacological profile .

Mechanism of Action

The mechanism of action of “N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” would depend on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Research Findings and Implications

- Docking Studies : Analog 9c () showed strong binding to α-glucosidase, with bromophenyl enhancing hydrophobic interactions . This suggests that the main compound’s o-tolyl group may similarly optimize target engagement.

- Toxicity Considerations : Perfluoroalkyl derivatives () were deleted from the TRI list due to environmental concerns, underscoring the importance of designing biodegradable substituents in future analogs .

Biological Activity

N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that belongs to the class of thiazole and thiadiazole derivatives. Its biological activity has garnered interest due to its potential applications in various therapeutic areas, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is , with a molecular weight of approximately 320.44 g/mol. The compound features a thiazole ring and a thiadiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₄S₂ |

| Molecular Weight | 320.44 g/mol |

| Structural Features | Thiazole and Thiadiazole rings |

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) as well as fungal pathogens like Aspergillus niger .

A study reported a minimum inhibitory concentration (MIC) of 32.6 μg/mL for certain thiadiazole derivatives, which was notably lower than that of established antibiotics such as itraconazole (MIC = 47.5 μg/mL) .

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. The presence of the thiadiazole ring is believed to enhance the compound's ability to induce apoptosis in cancer cells. In one study, compounds with similar structural features demonstrated a significant increase in apoptotic cell populations compared to untreated controls .

The mechanism of action may involve the modulation of key signaling pathways that regulate cell growth and survival, leading to increased cell death in malignant cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study evaluated various thiadiazole derivatives against common pathogens. The results indicated that compounds with the thiadiazole structure showed enhanced antibacterial and antifungal activities compared to standard treatments.

- Apoptosis Induction : In vitro studies demonstrated that certain derivatives could trigger programmed cell death in cancer cell lines. For example, one derivative led to a rise in early and late apoptotic cells by over 37% compared to control groups .

- Synergistic Effects : Research has suggested that combining thiadiazole derivatives with other antimicrobial agents may produce synergistic effects, enhancing overall efficacy while potentially reducing toxicity .

Q & A

Basic: What are the optimized multi-step synthetic routes for this compound?

The synthesis typically involves sequential coupling reactions. For example:

- Step 1: React 4-methylthiazol-2-amine with chloroacetyl chloride in the presence of triethylamine (as a base) in dioxane at 20–25°C to form the intermediate chloroacetamide .

- Step 2: Introduce the thiadiazole-thiol moiety via nucleophilic substitution under reflux conditions using polar aprotic solvents (e.g., DMF) and catalytic KI.

- Purification: Employ recrystallization (ethanol-DMF mixtures) or HPLC with C18 columns and acetonitrile/water gradients to achieve >95% purity .

Basic: How is structural characterization performed?

- NMR: Use H/C NMR in DMSO-d6 to confirm substituent connectivity (e.g., methylthiazole protons at δ 2.4–2.6 ppm; thiadiazole-SH protons absent due to thioether formation) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₅N₃OS₂: 346.0743) .

- X-ray Crystallography: Refine SHELXL parameters (R-factor < 0.05) to resolve torsional angles between thiadiazole and thiazole rings .

Basic: How do researchers assess its stability under varying pH conditions?

- Hydrolysis Testing: Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or HPLC. Stability is typically compromised at pH < 3 (acidic cleavage of thioether bonds) or pH > 10 (amide hydrolysis) .

Intermediate: What in vitro models are used to evaluate biological activity?

- Cytotoxicity: MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated using nonlinear regression (GraphPad Prism). Positive controls like doxorubicin are included .

- Antimicrobial Activity: Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., MIC determination for S. aureus and E. coli) .

Advanced: How are molecular docking studies conducted to predict target interactions?

- Software: AutoDock Vina or Schrödinger Suite for docking simulations.

- Targets: Prioritize kinases (e.g., CDK5/p25) or enzymes (α-glucosidase) based on structural analogs. The thiadiazole-thio group often shows hydrogen bonding with catalytic residues (e.g., Lys33 in α-glucosidase) .

- Validation: Compare binding energies (ΔG < -8 kcal/mol) and RMSD values (<2 Å) against co-crystallized ligands .

Advanced: How to resolve contradictions in bioactivity data across studies?

- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration).

- Purity Verification: Re-analyze compound batches via HPLC and elemental analysis (C, H, N ± 0.3% theoretical). Contradictions often arise from impurities >2% .

Advanced: What methodologies identify enzyme inhibition mechanisms?

- Kinetic Assays: Measure initial reaction rates (UV-vis spectroscopy) with varying substrate concentrations. Lineweaver-Burk plots distinguish competitive/non-competitive inhibition.

- Targets: Test against acetylcholinesterase (Ellman’s method) or α-glucosidase (PNPG substrate). The compound’s thiadiazole moiety may act as a transition-state analog .

Advanced: How are structure-activity relationships (SAR) analyzed?

- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., p-fluorophenyl vs. o-tolyl).

- Bioactivity Correlation: Use IC₅₀ ratios (e.g., o-tolyl derivatives show 3-fold higher cytotoxicity than m-tolyl analogs due to enhanced hydrophobic interactions) .

Advanced: What strategies refine X-ray crystallographic data for this compound?

- SHELXL Workflow: Apply TWIN/BASF commands for twinned data. High-resolution datasets (<1.0 Å) reduce R1/Rfree discrepancies.

- Validation: Check PLATON alerts for missed symmetry or solvent-accessible voids .

Advanced: How to elucidate reaction mechanisms in its synthetic pathways?

- Kinetic Profiling: Monitor intermediate formation via in situ FTIR or LC-MS.

- Isotopic Labeling: Use S-labeled reagents to track sulfur incorporation in the thiadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.